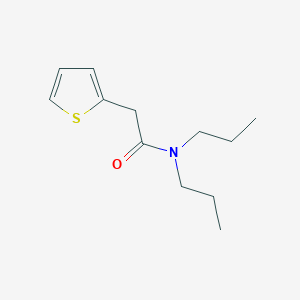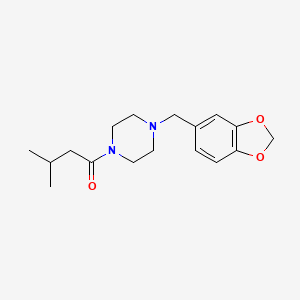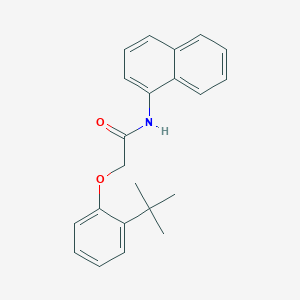phosphinic acid](/img/structure/B5595561.png)
[(2-oxo-1-pyrrolidinyl)methyl](2-phenylethyl)phosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxo-1-pyrrolidinyl)methylphosphinic acid is a compound of interest in the realm of organic chemistry, particularly in the study of phosphinic acid derivatives. This compound is noteworthy for its potential applications in various fields, including materials science, pharmaceuticals, and catalysis, due to its unique chemical structure and properties. The following sections delve into the synthesis, molecular structure analysis, chemical reactions and properties, and physical and chemical properties of this compound, as deduced from scientific research.
Synthesis Analysis
The synthesis of phosphinic acid derivatives often involves reactions between aldehydes, amines, and phosphinic esters in the presence of catalysts or reagents that promote bond formation between these entities. For instance, Boduszek et al. (2006) described the synthesis of a series of pyridine aminomethylphosphinic acids, which are obtained through the reaction of corresponding pyridine aldehydes with primary amines and ethyl phenylphosphinate or methylphosphinate in the presence of bromotrimethylsilane (Boduszek et al., 2006). Although not directly synthesizing (2-oxo-1-pyrrolidinyl)methylphosphinic acid, these methodologies can be adapted for its synthesis by selecting appropriate starting materials and conditions that favor the formation of the desired product.
Molecular Structure Analysis
The molecular structure of phosphinic acid derivatives is characterized by the presence of a phosphinic acid group attached to an organic moiety, which in this case includes a pyrrolidinylmethyl and a phenylethyl group. The exact structure can be elucidated using spectroscopic methods, such as NMR, IR, and single-crystal X-ray diffraction analysis. Chakravarty et al. (2012) demonstrated the use of these techniques to characterize similar phosphinic acid derivatives, highlighting the importance of such methods in confirming the molecular structure of complex organic compounds (Chakravarty et al., 2012).
Chemical Reactions and Properties
Phosphinic acids participate in various chemical reactions, including cleavage in acidic solutions, coordination with metals, and involvement in bond formation processes. The study by Boduszek et al. (2006) also sheds light on the behavior of pyridine aminophosphinic acids in aqueous, strong acid solutions, where they undergo cleavage to form phosphonic acid and secondary amines (Boduszek et al., 2006). This reactivity pattern suggests that (2-oxo-1-pyrrolidinyl)methylphosphinic acid may also exhibit interesting reactivity under similar conditions.
Physical Properties Analysis
The physical properties of phosphinic acid derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The polymorphism of phosphinic acids, as discussed by Hu et al. (2011), provides insights into how slight changes in molecular structure can affect the physical properties of these compounds (Hu et al., 2011).
Chemical Properties Analysis
Chemical properties, such as acidity, reactivity towards other chemical species, and coordination behavior with metals, define the applicability of phosphinic acids in various chemical processes. The work by David et al. (2013) on methylene-bis[(aminomethyl)phosphinic acids] highlights the complexation behavior of these compounds with divalent metal ions, demonstrating their potential as ligands in coordination chemistry (David et al., 2013).
特性
IUPAC Name |
(2-oxopyrrolidin-1-yl)methyl-(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO3P/c15-13-7-4-9-14(13)11-18(16,17)10-8-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYJMOBXHYEJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CP(=O)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5595502.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)
![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)



![2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5595548.png)

![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)

![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)